molecular formula C5H11Br B028208 2-Bromopentane CAS No. 107-81-3

2-Bromopentane

Cat. No. B028208
CAS RN: 107-81-3
M. Wt: 151.04 g/mol
InChI Key: LGAJYTCRJPCZRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of 2-Bromopentane can involve environmentally safe methods in water mediums, as shown in the synthesis of pentane amino derivatives which also includes 1-bromopentanes (Talybov et al., 2010).
  • Another method of synthesis involves the sulfur-bromine method for producing 1-bromopentane, a related compound, with high yield and low cost (Ruan Zhan-jun, 2005).

Molecular Structure Analysis

  • The molecular structure of 2-bromopentane has been studied through infrared and Raman spectra, revealing the presence of different conformations in liquid and solid states (Crowder & Jaiswal, 1983).

Chemical Reactions and Properties

  • In solvolysis reactions, 2-bromopentane can be formed through the rearrangement of 3-bromopentane in certain conditions, indicating the formation of carbonium ion intermediates (Hudson & Ragoonanan, 1970).
  • The photodissociation dynamics of 2‐bromopentane have been investigated, showing distinct reaction paths on excited potential energy surfaces (Gu et al., 2013).

Physical Properties Analysis

  • 2-Bromopentane displays various conformations in both liquid and crystalline solid states, as evidenced by its infrared and Raman spectra analysis (Crowder & Jaiswal, 1983).
  • The compound's photochemical and thermal bromination has been studied, providing insights into its physical properties under different conditions (Hormats & Artsdalen, 1951).

Scientific Research Applications

  • Industrial Applications : It is used in the phase transfer catalyzed alkylation of 2′-hydroxy acetophenone, which is significant in industries producing aromatic ethers for dyestuff, perfume flavor, agriculture, and pharmaceuticals (Yadav & Desai, 2006).

  • Synthesis of Nonlinear Chromophores : 1-Bromopentane, a related compound, is utilized in synthesizing nonlinear chromophore 5OCB, offering benefits like high yield, low cost, and ease of control (Ruan Zhan-jun, 2005).

  • Metabolism Studies : The metabolism of 1-bromopentane in rats forms various hydroxypentylmercapturic acids, which are important for understanding biotransformation processes (Grasse & James, 1972).

  • Glass-Forming Liquids Dynamics : In studies of glass-forming liquids, 3-bromopentane is used for probe-sensitized measurements due to its suitable physical properties (Huang, Shahriari, & Richert, 2005).

  • Polarography Studies : 3-arylazo-3-bromopentane-2,4-diones are studied in polarography for their electrochemical behavior, showing single 2-electron transfer and well-defined irreversible waves (Goyal & Tyagi, 1978).

  • Solvolysis Research : The solvolysis of 2-bromo-2-methylpropane in various solvents has been studied, revealing significant nucleophilic solvent participation (Liu, Hou, & Tsao, 2009).

  • Raman Spectroscopy : Raman spectroscopic studies on 1-bromopentane have shown crystal transformation and conformational changes of molecules in the crystal (Ogawa & Tasumi, 1978).

  • Vibrational Analysis : Infrared and Raman spectra of 2-bromopentane show different conformations, providing insights into molecular structures (Crowder, Richardson, & Gross, 1980).

  • Gas Chromatography : Gas chromatography is utilized to monitor the elimination reactions of alkyl halides like 2-bromopentane (Latimer, 2003).

  • Pyrolysis Mechanism Studies : The pyrolysis mechanism of 3-bromopentane has been investigated, contributing to the understanding of chemical reactions at high temperatures (Capon, Maccoll, & Ross, 1967).

  • Antimicrobial Research : Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, related to 2-bromopentane, have been tested for antimicrobial properties in lubricating oils (Dzhafarov et al., 2010).

  • Photodissociation Dynamics : The photodissociation dynamics of 2-bromopentane have been studied using ion-velocity map imaging techniques (Gu et al., 2013).

Safety And Hazards

2-Bromopentane is mildly toxic by inhalation and a local irritant and narcotic in high concentration . Ingestion can cause liver damage . It is a dangerous fire hazard when exposed to heat or flame . When heated to decomposition, it emits toxic fumes of Br- .

Future Directions

The S N 2 mechanism, which is a one-step process where the nucleophile attacks and the leaving group leaves simultaneously, is a potential area of study for 2-Bromopentane . The bromination of six isomeric alcohols, including 2-Bromopentane, has been adapted to a discovery-based organic chemistry laboratory experiment .

properties

IUPAC Name

2-bromopentane
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InChI

InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3
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InChI Key

LGAJYTCRJPCZRJ-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)Br
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Molecular Formula

C5H11Br
Record name 2-BROMOPENTANE
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DSSTOX Substance ID

DTXSID90870456
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Molecular Weight

151.04 g/mol
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Physical Description

2-bromopentane appears as a colorless to yellow-colored liquid with a strong odor. Flash point 90 °F. Slightly denser than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. In high concentrations the vapors may be narcotic., Colorless to yellow liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

243 °F at 760 mmHg (USCG, 1999)
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Flash Point

69 °F (USCG, 1999)
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Density

1.208 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

21.3 [mmHg]
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Product Name

2-Bromopentane

CAS RN

107-81-3
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Melting Point

-140 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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